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Compound of Interest

Compound Name: 3-Pyrrolidin-1-ylbenzonitrile

Cat. No.: B069742

Disclaimer: This technical guide focuses on the biological targets of 4-(pyrrolidin-3-
yl)benzonitrile derivatives, as comprehensive data for 3-Pyrrolidin-1-ylbenzonitrile is not
extensively available in the reviewed literature. The information presented is based on the
significant findings for these closely related analogs, which have been identified as potent
inhibitors of Lysine-Specific Demethylase 1 (LSD1).

This document is intended for researchers, scientists, and drug development professionals
interested in the epigenetic target LSD1 and the therapeutic potential of its inhibitors.

Core Finding: Lysine-Specific Demethylase 1
(LSD1/KDM1A) as the Primary Target

Research into 4-(pyrrolidin-3-yl)benzonitrile derivatives has identified Lysine-Specific
Demethylase 1 (LSD1), also known as KDM1A, as their primary biological target.[1][2][3][4]
These compounds act as reversible, potent inhibitors of LSD1.[3][4] LSD1 is a flavin-dependent
monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl
groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[5]
By inhibiting LSD1, these compounds prevent the demethylation of these key histone marks,
leading to changes in gene expression. This has been shown to be particularly relevant in
certain cancers, such as acute myeloid leukemia (AML), where LSD1 inhibition can promote
differentiation of leukemic stem cells.[2]
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One of the most active compounds from this series, designated as 21g, has demonstrated a
dissociation constant (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration
(IC50) of 57 nM against LSD1.[2][3][4] This compound has served as a valuable tool for
exploring the cellular effects of LSD1 inhibition.

Quantitative Data Summary

The inhibitory activity and selectivity of the lead compound 219, a 4-(pyrrolidin-3-yl)benzonitrile
derivative, are summarized below. This data highlights its potent and selective action against
LSD1.

Compound Target Assay Type Value Reference
21 LSD1 Blochemical 57 nM [21[3114]
n
9 IC50
Dissociation
LSD1 22 nM [21131[4]
Constant (Kd)
MAO-A Activity Assay No activity [2][3]
MAO-B Activity Assay No activity [2][3]
Improved
lon Channel .
hERG selectivity vs [2][3]
Assay
GSK-690

Signaling Pathway and Mechanism of Action

The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives initiates a cascade of
cellular events. By blocking the demethylase activity of LSD1, the methylation status of
histones H3K4 and H3K9 is preserved. This leads to the reactivation of silenced genes,
including those involved in cell differentiation. In the context of acute myeloid leukemia (AML),
this results in the upregulation of myeloid-differentiation genes. A key surrogate biomarker for
this cellular activity is the increased expression of the cell surface marker CD86 in human THP-
1 AML cells.[2][3][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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